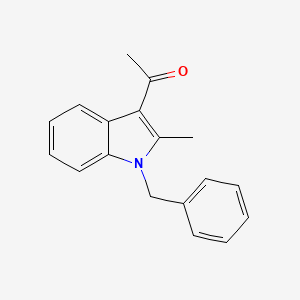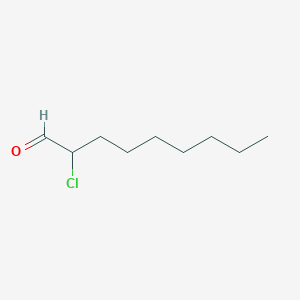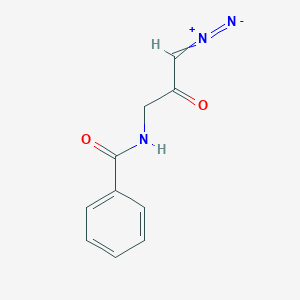
3-Benzamido-1-diazonioprop-1-en-2-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzamido-1-diazonioprop-1-en-2-olate is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a benzamido group, a diazonium group, and an enolate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzamido-1-diazonioprop-1-en-2-olate typically involves the diazotization of an appropriate amine precursor followed by the introduction of the benzamido group. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the stability of the diazonium intermediate.
Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization processes using automated reactors. The use of high-purity reagents and stringent quality control measures are essential to achieve consistent yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3-Benzamido-1-diazonioprop-1-en-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the diazonium group into an amine or other functional groups.
Substitution: The diazonium group is highly reactive and can be substituted by various nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, cyanides, and hydroxides are employed under controlled conditions to achieve desired substitutions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield halogenated, cyanated, or hydroxylated derivatives.
Aplicaciones Científicas De Investigación
3-Benzamido-1-diazonioprop-1-en-2-olate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Medicine: Research has explored its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Benzamido-1-diazonioprop-1-en-2-olate involves the reactivity of the diazonium group, which can undergo various transformations. The molecular targets and pathways depend on the specific reactions and applications. For instance, in biological systems, the compound may interact with cellular components, leading to antimicrobial effects through disruption of cellular processes .
Comparación Con Compuestos Similares
- 3-Phenylureido-1-diazonioprop-1-en-2-olate
- 3-Phenylthioureido-1-diazonioprop-1-en-2-olate
Comparison: The presence of the benzamido group can influence the compound’s stability, reactivity, and biological activity, making it a valuable compound in various research fields .
Propiedades
Número CAS |
75135-07-8 |
|---|---|
Fórmula molecular |
C10H9N3O2 |
Peso molecular |
203.20 g/mol |
Nombre IUPAC |
N-(3-diazo-2-oxopropyl)benzamide |
InChI |
InChI=1S/C10H9N3O2/c11-13-7-9(14)6-12-10(15)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,12,15) |
Clave InChI |
RNJYJWIOXYBGDQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NCC(=O)C=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![17-[(Naphthalen-2-yl)oxy]-3,6,9,12,15-pentaoxaheptadecan-1-ol](/img/structure/B14441857.png)
![2-hydrazinyl-6-[(E)-2-phenylethenyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14441859.png)

![4-[2-(4-Bromophenyl)ethenyl]morpholine](/img/structure/B14441865.png)
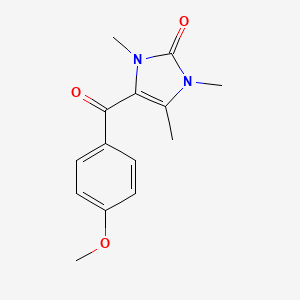

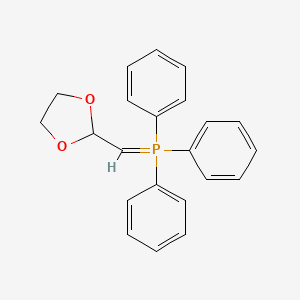
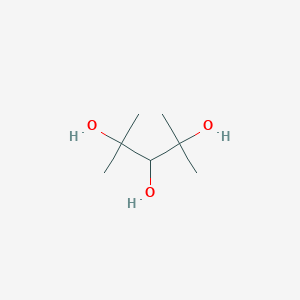
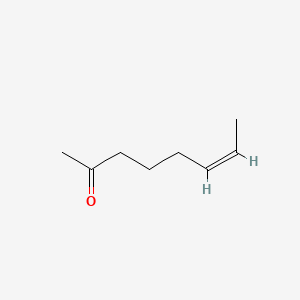
![(2S)-2-amino-N-[2-(2-benzoyl-4-chloro-N-methylanilino)acetyl]-3-methylbutanamide;oxalic acid](/img/structure/B14441912.png)
![Phosphonium, [1,4-phenylenebis(methylene)]bis[tributyl-, dichloride](/img/structure/B14441914.png)
